Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a structural analogue of fluoroquinolones . Fluoroquinolones are a family of antibacterials that have been in the pharmaceutical market for nearly three decades . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
Synthesis Analysis
The synthesis of fluoroquinolones involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . Improved synthetic procedures have been applied to obtain related compounds .Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms incorporated at C-6 and other positions of the benzene ring . This structural modification resulted in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluoroquinolones are complex and involve multiple steps . The detailed analysis of the “structure–activity” relationship for 5-substituted 1 -cyclopropyl-6-fluoro-quinolones has shown that the positive effects of NH 2 and CH 3 groups are approximately identical .Scientific Research Applications
- Intermediate for Fluoroquinolones : Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as an intermediate in the synthesis of fluoroquinolone antibiotics. These drugs exhibit potent antibacterial activity and are widely used to treat infections .
- Ciprofloxacin Synthesis : It plays a crucial role in the preparation of ciprofloxacin hydrochloride, a well-known fluoroquinolone antibacterial agent. Ciprofloxacin is effective against a broad spectrum of bacteria and is commonly prescribed for various infections .
- Molecular Docking Studies : Researchers have explored novel derivatives containing indole and oxochromenone moieties, including compounds related to Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, for their potential as anti-HIV-1 agents. Molecular docking studies provide insights into their binding interactions with viral proteins .
- Fluoroquinolonic Acid : This compound is a carboxylic acid derivative and a valuable intermediate in chemical synthesis. Its crystalline structure facilitates further transformations and functionalization .
- Bicyclic Fluoroquinolones : Researchers have improved synthetic procedures to obtain active bicyclic fluoroquinolones, including derivatives of Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. These compounds exhibit enhanced biological activity .
Medicinal Chemistry and Drug Development
Antiviral Research
Chemical Synthesis and Intermediates
Mechanism of Action
Target of Action
It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, and by extension possibly Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, inhibit bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding of bacterial DNA, which is necessary for replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .
Biochemical Pathways
Fluoroquinolones are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv . This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Fluoroquinolones, which are structurally similar, are generally well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
Fluoroquinolones, which are structurally similar, cause the death of bacteria by inhibiting key enzymes involved in dna replication .
Future Directions
The future directions of research on fluoroquinolones could involve further structural modifications to improve their antimicrobial properties and expand their range of biological activity . Additionally, the formation of complexes of fluoroquinolones with metals and their applications could be explored .
properties
IUPAC Name |
ethyl 6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-5-4-8(14)6-9(11)12(10)16/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXCHTFXKNKKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.